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Compound of Interest

Compound Name: Hydroxy-PEG4-acid

Cat. No.: B1673974

Introduction

Hydroxy-PEG4-acid is a discrete polyethylene glycol (APEG®) linker characterized by its
heterobifunctional nature, possessing a terminal hydroxyl (-OH) group and a terminal carboxylic
acid (-COOH) group connected by a 4-unit ethylene glycol chain.[1] This specific structure
offers a powerful tool for researchers in drug delivery, bioconjugation, and nanotechnology. The
defined length of the PEG4 spacer provides precise spatial control between conjugated
molecules, while its hydrophilic character enhances the aqueous solubility and can improve the
pharmacokinetic profile of the final conjugate.[2][3]

These application notes provide an overview of the primary uses of Hydroxy-PEG4-acid,
focusing on its role in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras
(PROTACS), along with detailed protocols for its conjugation.

Core Applications
Antibody-Drug Conjugates (ADCs)

Hydroxy-PEG4-acid serves as a non-cleavable linker in the synthesis of ADCs.[1] In this
context, the carboxylic acid terminus is typically used to attach a potent cytotoxic payload, while
the hydroxyl end can be functionalized for conjugation to the antibody. The inclusion of the
PEG4 spacer offers several advantages in ADC design:

e Enhanced Solubility: Many cytotoxic drugs are highly hydrophobic. The hydrophilic PEG
linker helps to mitigate aggregation and improves the overall solubility of the ADC construct.
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e Improved Pharmacokinetics: The PEG moiety can create a hydrophilic shield around the
payload, potentially reducing immunogenicity and extending the circulation half-life of the
conjugate.

o Spatial Orientation: The fixed length of the linker ensures a consistent distance between the
antibody and the cytotoxic drug, which can be crucial for optimal efficacy and to avoid
interference with antibody binding.

Proteolysis Targeting Chimeras (PROTACS)

PROTACSs are bifunctional molecules that induce the degradation of specific target proteins by
hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target
protein and a ligand for an E3 ubiquitin ligase, joined by a linker. Hydroxy-PEG4-acid is an
ideal candidate for the linker component.

o Linker Synthesis: The heterobifunctional nature of Hydroxy-PEG4-acid allows for a modular
and stepwise synthesis of the PROTAC molecule. For example, the carboxylic acid can be
coupled to the E3 ligase ligand, and the hydroxyl group can be activated and linked to the
target protein ligand.

» Improved Cellular Permeability: The physicochemical properties of the linker are critical for
the PROTAC's ability to cross cell membranes. The inclusion of a short, hydrophilic PEG
chain can enhance solubility and permeability, improving the overall efficacy of the PROTAC.

o Ternary Complex Formation: The length and flexibility of the linker are key determinants in
the formation of a stable and productive ternary complex between the target protein, the
PROTAC, and the E3 ligase. The PEGA4 linker provides a well-defined spacer to facilitate this
interaction.

Quantitative Data and Physicochemical Properties

The use of PEG linkers like Hydroxy-PEG4-acid imparts favorable physicochemical properties
to drug conjugates. The following tables provide representative data on the properties of the
linker itself and the typical improvements observed upon conjugation.
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Table 1: Physicochemical Properties of Hydroxy-PEG4-acid

Property Value Source
Molecular Formula C11H2207

Molecular Weight 266.29 g/mol

Appearance Liquid

Purity Typically >95%

| Storage | -20°C, desiccated | |

Table 2: lllustrative Impact of a Short PEG Linker on Drug Properties This table presents
typical, representative data to illustrate the expected effects of conjugating a hydrophobic small
molecule drug with a short, hydrophilic PEG linker like Hydroxy-PEG4-acid.
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Parameter

Unconjugated Drug
(Hypothetical)

PEG4-Conjugated
Drug (lllustrative)

Rationale for
Improvement

Aqueous Solubility

< 0.01 mg/mL

0.5-1.0 mg/mL

The hydrophilic PEG
chain disrupts crystal
packing and increases

interaction with water.

LogP

4.5

2.5

PEGylation decreases
the overall
hydrophobicity of the

molecule.

Plasma Half-Life (t¥2)

1.5 hours

4 - 6 hours

Increased
hydrodynamic size
reduces renal
clearance; shielding
from metabolic

enzymes.

Protein Binding

98%

85%

The PEG "cloud"” can
sterically hinder non-
specific binding to
plasma proteins like

albumin.

Drug Loading
Efficiency (in
Nanoparticles)

5% (w/w)

10-15% (w/w)

The linker can
improve compatibility
between the drug and
the nanoparticle
matrix, enhancing

encapsulation.

Experimental Protocols

Protocol 1: Activation of Hydroxy-PEG4-acid and
Conjugation to a Primary Amine
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This protocol describes the common two-step method for conjugating the carboxylic acid
terminus of Hydroxy-PEG4-acid to a primary amine-containing molecule (e.g., protein,
peptide, or small molecule ligand) using EDC and NHS chemistry.

Materials:

Hydroxy-PEG4-acid

e 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCI)

e N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS for agueous
reactions)

e Amine-containing molecule (e.qg., antibody, peptide)

o Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.0-6.0

» Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5

e Quenching Buffer: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCI, pH 8.5

e Desalting column (e.g., Zeba™ Spin Desalting Column)

e Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

e Reagent Preparation:

o Equilibrate EDC-HCI and NHS/Sulfo-NHS to room temperature before opening.

o Prepare a 10 mg/mL stock solution of Hydroxy-PEG4-acid in anhydrous DMF or DMSO.

o Prepare a 10 mg/mL solution of the amine-containing molecule in Conjugation Buffer.

 Activation of Carboxylic Acid:

o In a microcentrifuge tube, dissolve Hydroxy-PEG4-acid in Activation Buffer to a final
concentration of 1-5 mM.
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o Add EDC-HCI to a final concentration of 10 mM (e.g., a 2-10 fold molar excess over the
PEG-acid).

o Immediately add NHS (or Sulfo-NHS) to a final concentration of 25 mM (e.g., a 2.5-fold
molar excess over EDC).

o Incubate the reaction for 15-30 minutes at room temperature. This forms the semi-stable
NHS ester.

e Conjugation to Primary Amine:

o Immediately add the activated Hydroxy-PEG4-NHS ester solution to the solution of the
amine-containing molecule. A 10-20 fold molar excess of the activated linker over the
amine-containing molecule is recommended.

o Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer if necessary,
as this pH is optimal for the reaction with primary amines.

o Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with
gentle mixing.

e Quenching and Purification:

o Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM.
Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.

o Remove excess linker and byproducts by passing the reaction mixture through a desalting
column equilibrated with PBS or another suitable storage buffer.

e Characterization:

o Confirm successful conjugation using appropriate analytical techniques such as SDS-
PAGE (for proteins), HPLC, or Mass Spectrometry.

Protocol 2: Functionalization of the Hydroxyl Terminus

The hydroxyl group of Hydroxy-PEG4-acid can be activated for subsequent reactions, for
example, by converting it to a tosylate, which is an excellent leaving group for nucleophilic
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substitution.

Materials:

Hydroxy-PEG4-acid (or its conjugated product from Protocol 1)

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Triethylamine (TEA) or Pyridine

p-Toluenesulfonyl chloride (TsClI)

Anhydrous conditions (e.g., nitrogen or argon atmosphere)
Procedure:
e Setup:

o Dissolve Hydroxy-PEG4-acid (1 equivalent) in anhydrous DCM in a flame-dried flask
under an inert atmosphere.

o Cool the solution to 0°C in an ice bath.
e Reaction:
o Add triethylamine (1.5-2.0 equivalents) to the solution.

o Slowly add p-Toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the
temperature remains at 0°C.

o Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for
4-16 hours.

o Work-up and Purification:
o Monitor the reaction by Thin Layer Chromatography (TLC).

o Once complete, quench the reaction by adding cold water.
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o Extract the product with DCM. Wash the organic layer sequentially with 1 M HCI, saturated
sodium bicarbonate solution, and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o Purify the resulting tosylated-PEG4-acid product by flash column chromatography. The
purified product now contains a reactive tosyl group that can be readily displaced by
nucleophiles like amines or thiols.

Visualizations: Workflows and Mechanisms

Structure of Hydroxy-PEG4-acid - - -
Role as a Heterobifunctional Linker
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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